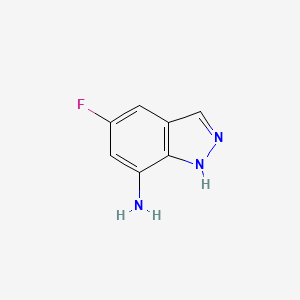

5-Fluoro-1H-indazol-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

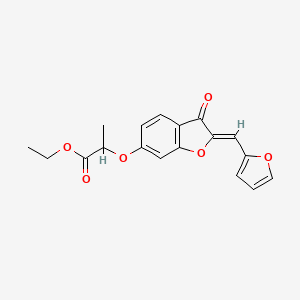

5-Fluoro-1H-indazol-7-amine is a chemical compound with the molecular formula C7H6FN3. It has a molecular weight of 151.14 . The IUPAC name for this compound is 5-fluoro-1H-indazol-7-amine .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-1H-indazol-7-amine consists of a pyrazole ring fused to a benzene ring, with a fluorine atom attached to the 5th carbon atom and an amine group attached to the 7th carbon atom .Physical And Chemical Properties Analysis

5-Fluoro-1H-indazol-7-amine is a compound with a molecular weight of 151.14 . The storage temperature for this compound is 2-8°C .Applications De Recherche Scientifique

Chemosensors for Metal Ions and Anions

A significant application of indazole derivatives involves the creation of bifunctional fluorescent chemosensors, such as calix[4]arenes, which can detect both cations and anions through fluorescence quenching mechanisms. These chemosensors exhibit specific responses to heavy metal ions like Pb(2+) and Co(2+), as well as anions like F(-), through changes in their fluorescence emission, providing a versatile tool for environmental monitoring and chemical analysis (Lee et al., 2005).

Anticancer Agents and Tubulin Inhibition

Indazole derivatives have been synthesized and evaluated as anticancer agents, demonstrating a unique mechanism of tubulin inhibition. These compounds, through structural modifications, have shown to inhibit tumor growth effectively in xenograft models, offering a promising avenue for cancer therapy development. The specificity of these derivatives to inhibit the binding of vincas to tubulin, without competing with paclitaxel, underscores their potential as novel anticancer drugs (Zhang et al., 2007).

Near-Infrared Fluorescent Probes for Imaging

In the realm of bioimaging, indazole-based fluorophores, referred to as Indazo-Fluors, have been developed through palladium-catalyzed oxidative C-H/C-H cross-coupling reactions. These fluorophores exhibit high quantum yields and large Stokes shifts, making them ideal for near-infrared (NIR) imaging applications, especially for mitochondria in living cells. The superior photostability and low cytotoxicity of these dyes mark them as excellent candidates for in vivo imaging, contributing to advancements in medical diagnostics and research (Cheng et al., 2016).

Fluorescence Ratiometry and Sensing

The development of fluorogenic calix[4]arenes incorporating indazole moieties has led to advancements in fluorescence ratiometry, offering a method for detecting metal ions and anions. These compounds provide a versatile approach to sensing applications, capable of detecting specific ions through changes in their fluorescence emission ratios. Such molecular tools are invaluable for analytical chemistry, environmental monitoring, and biological research (Lee et al., 2005).

Factor Xa Inhibitors for Anticoagulant Therapy

Research into 7-fluoroindazole derivatives has yielded potent and selective inhibitors of factor Xa, a critical enzyme in the coagulation cascade. These inhibitors employ a 7-fluoroindazolyl moiety to engage in hydrogen bonding interactions within the enzyme's active site, offering a novel approach to anticoagulant therapy. Such developments have the potential to lead to safer and more effective treatments for thrombotic disorders (Lee et al., 2008).

Safety and Hazards

Orientations Futures

Indazole-containing derivatives, such as 5-Fluoro-1H-indazol-7-amine, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing new synthetic approaches to indazoles and exploring their potential applications in drug development .

Mécanisme D'action

Target of Action

5-Fluoro-1H-indazol-7-amine is a heterocyclic compound that has been found to interact with several targets. The primary targets of this compound include CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and cellular response to DNA damage .

Mode of Action

The compound acts by inhibiting, regulating, and/or modulating the activity of its primary targets . By interacting with these kinases, 5-Fluoro-1H-indazol-7-amine can influence cell cycle progression and the cellular response to DNA damage . This can lead to changes in cell growth and proliferation, particularly in the context of diseases such as cancer .

Biochemical Pathways

The action of 5-Fluoro-1H-indazol-7-amine affects several biochemical pathways. The inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, potentially leading to cell cycle arrest and apoptosis . Similarly, the modulation of SGK activity can influence a variety of cellular processes, including cell volume regulation, cell survival, and cell proliferation .

Pharmacokinetics

Like many other heterocyclic compounds, it is likely to have specific adme (absorption, distribution, metabolism, and excretion) properties that influence its bioavailability

Result of Action

The molecular and cellular effects of 5-Fluoro-1H-indazol-7-amine’s action are largely dependent on its interaction with its targets. By inhibiting CHK1 and CHK2 kinases and modulating SGK activity, the compound can induce changes in cell cycle progression and cellular response to DNA damage . This can result in altered cell growth and proliferation, which may have therapeutic implications in diseases such as cancer .

Action Environment

The action, efficacy, and stability of 5-Fluoro-1H-indazol-7-amine can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, temperature, and the specific characteristics of the biological system in which the compound is acting

Propriétés

IUPAC Name |

5-fluoro-1H-indazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNYHJBBJLVSNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C=NN2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-1H-indazol-7-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2932821.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)

![Methyl 2-(2-((3-methyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2932834.png)

![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2932838.png)